N-2-(2,3-Didehydro)-moclobemide
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Overview
Description
N-2-(2,3-Didehydro)-moclobemide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(2,3-Didehydro)-moclobemide involves several steps. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in the presence of an aqueous base under dynamic pH control to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide. This intermediate is then reacted with a series of alkyl or aralkyl halides in a polar aprotic solvent using a catalytic amount of lithium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-2-(2,3-Didehydro)-moclobemide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl or aralkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-2-(2,3-Didehydro)-moclobemide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-2-(2,3-Didehydro)-moclobemide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleoside reverse transcriptase, which is crucial for the replication of certain viruses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
- N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides
Uniqueness
N-2-(2,3-Didehydro)-moclobemide is unique due to its specific structural features and the presence of the 2,3-didehydro moiety, which may confer distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C13H15ClN2O2 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-chloro-N-[2-(2,3-dihydro-1,4-oxazin-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H15ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4,7,9H,5-6,8,10H2,(H,15,17) |
InChI Key |
IECYLHLPVMGLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=CN1CCNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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